molecular formula C13H9ClO B082120 [1,1'-Biphenyl]-2-carbonyl chloride CAS No. 14002-52-9

[1,1'-Biphenyl]-2-carbonyl chloride

Cat. No. B082120
Key on ui cas rn: 14002-52-9
M. Wt: 216.66 g/mol
InChI Key: MPJOJCZVGBOVOV-UHFFFAOYSA-N
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Patent
US06617325B1

Procedure details

1.54 ml (0.018 mol) of oxalyl chloride are added dropwise to a suspension of 3 g (0.015 mol)) of biphenyl-2-carboxylic acid in 100 ml of dichloromethane and 0.3 ml dimethylformamide at 0° C. After the reaction has ended the reaction mixture is concentrated by distillation and the biphenyl-2-carboxylic acid chloride is further reacted as a crude product.
Quantity
1.54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[C:7]1([C:16]2C=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8](C(O)=O)=[CH:9][CH:10]=[CH:11][CH:12]=1>ClCCl.CN(C)C=O>[C:16]1([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:1]([C:2]([Cl:4])=[O:3])=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
1.54 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated by distillation
CUSTOM
Type
CUSTOM
Details
the biphenyl-2-carboxylic acid chloride is further reacted as a crude product

Outcomes

Product
Name
Type
Smiles
C=1(C(=CC=CC1)C(=O)Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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